molecular formula C11H9N3O B2739320 N-(6-Methyl-1H-indazol-5-yl)prop-2-ynamide CAS No. 2305408-85-7

N-(6-Methyl-1H-indazol-5-yl)prop-2-ynamide

Cat. No.: B2739320
CAS No.: 2305408-85-7
M. Wt: 199.213
InChI Key: STLLMEMUMDTNML-UHFFFAOYSA-N
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Description

N-(6-Methyl-1H-indazol-5-yl)prop-2-ynamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methyl-1H-indazol-5-yl)prop-2-ynamide typically involves the reaction of 6-methyl-1H-indazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(6-Methyl-1H-indazol-5-yl)prop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(6-Methyl-1H-indazol-5-yl)prop-2-ynamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • N-(6-Chloro-1H-indazol-5-yl)prop-2-ynamide
  • N-(6-Methyl-1H-indazol-5-yl)acetamide
  • N-(6-Methyl-1H-indazol-5-yl)but-2-ynamide

Comparison: N-(6-Methyl-1H-indazol-5-yl)prop-2-ynamide is unique due to its specific substitution pattern and the presence of the prop-2-ynamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-(6-methyl-1H-indazol-5-yl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-3-11(15)13-9-5-8-6-12-14-10(8)4-7(9)2/h1,4-6H,2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLLMEMUMDTNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C#C)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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